2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
CAS No.: 2155855-91-5
Cat. No.: VC4432456
Molecular Formula: C7H7N3OS
Molecular Weight: 181.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155855-91-5 |
|---|---|
| Molecular Formula | C7H7N3OS |
| Molecular Weight | 181.21 |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-ol |
| Standard InChI | InChI=1S/C7H7N3OS/c1-10-4-5(2-9-10)7-8-3-6(11)12-7/h2-4,11H,1H3 |
| Standard InChI Key | LJVSPWYMBWAVGE-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NC=C(S2)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a 1-methyl-1H-pyrazole moiety linked to a 5-hydroxythiazole ring. The pyrazole ring (C₃H₃N₂) is substituted at the 1-position with a methyl group (-CH₃), while the thiazole ring (C₃H₂NOS) contains a hydroxyl group (-OH) at the 5-position. The IUPAC name, 2-(1-methyl-1H-pyrazol-4-yl)thiazol-5-ol, reflects this connectivity .
Key Structural Features:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms. Methyl substitution at the 1-position enhances steric and electronic properties .
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Thiazole Ring: A five-membered ring containing sulfur and nitrogen atoms. The hydroxyl group at the 5-position introduces hydrogen-bonding capability .
Crystallographic Data
While direct crystallographic data for this compound is limited, analogous structures reveal bond lengths and angles consistent with aromatic heterocycles. For example, in related Zn-MOFs, pyrazole-thiazole ligands exhibit Zn–N bonds of 1.985–1.998 Å and Zn–O bonds of 1.936–1.962 Å, highlighting their coordination flexibility .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves cyclocondensation and functionalization steps:
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Pyrazole Formation: 1-Methylpyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack reaction or Knorr pyrazole synthesis .
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Thiazole Construction: The thiazole ring is assembled by reacting thiourea derivatives with α-haloketones. For instance, 5-hydroxythiazole can be synthesized from 2-bromoacetophenone and thiourea under basic conditions .
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Coupling Reaction: Suzuki-Miyaura or Ullmann coupling links the pyrazole and thiazole moieties. Palladium catalysts facilitate cross-coupling between boronic acid derivatives and halogenated intermediates .
Example Protocol:
A mixture of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 5-bromothiazol-2-ol undergoes palladium-catalyzed coupling in dioxane/water (5:1) at 120°C for 30 minutes, yielding the target compound .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~3449 cm⁻¹ (O–H stretch), 3060 cm⁻¹ (C–H aromatic), and 1626 cm⁻¹ (C=N/C=C) .
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¹H NMR (DMSO-d₆): Signals at δ 2.50 (s, 3H, CH₃), 7.45 (s, 1H, pyrazole-H), 8.20 (s, 1H, thiazole-H), and 10.30 (s, 1H, OH) .
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Mass Spectrometry: Molecular ion peak at m/z 181.21 [M+H]⁺, consistent with the formula C₇H₇N₃OS .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₇N₃OS |
| Molecular Weight | 181.21 g/mol |
| Melting Point | 227–228°C (decomposes) |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| LogP (Partition Coefficient) | 1.82 (predicted) |
The compound’s hydrophobicity (LogP ~1.82) suggests moderate membrane permeability, favorable for drug discovery .
Biological and Pharmacological Activities
Antimicrobial Activity
Pyrazole-thiazole hybrids exhibit broad-spectrum antimicrobial effects. For example, analogs with 4-fluorophenyl substitutions show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The hydroxyl group enhances hydrogen bonding to bacterial enzyme active sites, disrupting cell wall synthesis .
Applications in Material Science
Coordination Polymers
The compound’s nitrogen and oxygen atoms enable chelation with metal ions. For instance, Zn(II) complexes form 2D layers with surface areas >500 m²/g, suitable for CO₂ adsorption .
Optoelectronic Materials
Thiazole-pyrazole derivatives exhibit fluorescence quantum yields of 0.45–0.60, making them candidates for organic light-emitting diodes (OLEDs) .
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